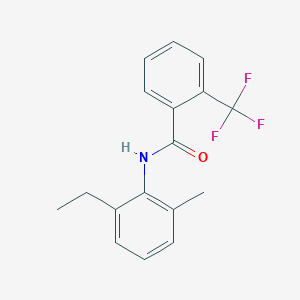![molecular formula C21H22N4O3S B257114 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257114.png)
6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been studied extensively for their biological activities.
作用机制
The mechanism of action of 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have demonstrated that 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various tissues. Additionally, this compound has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
实验室实验的优点和局限性
The use of 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments offers several advantages. Firstly, this compound is relatively easy to synthesize, making it readily available for research purposes. Secondly, it exhibits significant biological activities, making it a promising candidate for the development of new therapeutic agents. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects.
未来方向
There are several future directions for the research on 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the potential of this compound for the treatment of various diseases, such as cancer, diabetes, and neurological disorders, should be explored further. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents. Finally, the safety and toxicity of this compound should be evaluated in preclinical and clinical studies to determine its potential for use in humans.
In conclusion, 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown significant potential for the development of new therapeutic agents. Its anti-inflammatory, antioxidant, and antimicrobial activities, as well as its potential for the treatment of cancer, diabetes, and neurological disorders, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity.
合成方法
The synthesis of 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3-diethoxybenzaldehyde, 4-methoxybenzylamine, and 2-mercapto-5-(4-methoxybenzyl)-1,3,4-thiadiazole in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, resulting in the formation of the desired compound.
科学研究应用
6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential therapeutic properties. It has been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, this compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders.
属性
产品名称 |
6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C21H22N4O3S |
分子量 |
410.5 g/mol |
IUPAC 名称 |
6-(2,3-diethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O3S/c1-4-27-17-8-6-7-16(19(17)28-5-2)20-24-25-18(22-23-21(25)29-20)13-14-9-11-15(26-3)12-10-14/h6-12H,4-5,13H2,1-3H3 |
InChI 键 |
ZGFUEPYLSHCZEM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC |
规范 SMILES |
CCOC1=CC=CC(=C1OCC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257104.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)
![3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257107.png)
![6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257109.png)
![1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257112.png)
![3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)